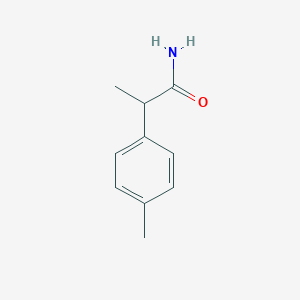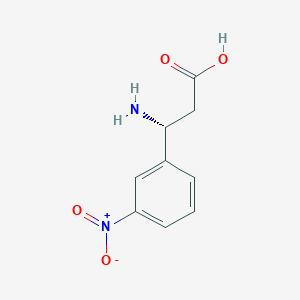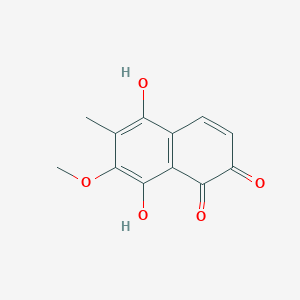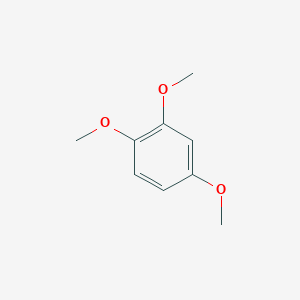
(R)-butane-1,2-diol
概要
説明
(R)-Butane-1,2-diol, also known as 1,2-propanediol, is a clear, colorless, and odorless organic compound that is commonly used in the manufacturing of pharmaceuticals, cosmetics, and other industrial applications. It is a chiral molecule with the molecular formula C3H8O2 and is produced by the hydrogenation of propylene glycol. This compound has been studied extensively for its potential applications in the medical field, such as its use as a drug delivery vehicle, its potential as an antifungal agent, and its ability to provide a protective coating on medical implants.
科学的研究の応用
1. Synthesis and Chemistry
(R)-butane-1,2-diol is utilized in various synthetic and chemical applications. One notable use is as a selective protecting group for trans-diequatorial-1,2-diols in carbohydrate chemistry. This application extends to other hydroxylated chiral templates, including quinic and shikimic acids. The protection of these compounds as diacetals using this compound derivatives leads to strong conformational rigidity, which helps control diastereoselectivity in synthesis processes (Lence, Castedo, & González-Bello, 2008).
2. Chemical Analysis and Molecular Behavior
Studies have focused on understanding the conformational behavior of this compound and related compounds. For example, research into the fate of oxygen atoms in the diol-dehydratase-catalyzed dehydration of meso-butane-1,2-diol has provided insights into the molecular behavior and interactions of these compounds (Speranza, Morelli, Orlandi, Scarpellini, & Manitto, 2001). Additionally, ab initio conformational studies on diols and binary diol-water systems using density functional theory methods have shed light on the molecular structure and hydrogen bonding characteristics of these molecules (Klein, 2002).
3. Biotechnology and Microbial Production
This compound is also relevant in biotechnological applications, especially in the microbial production of diols. These diols are considered platform green chemicals due to their wide range of applications in chemicals and fuels. The engineering of production strains and optimization of fermentation processes for these diols have been areas of significant research interest (Zeng & Sabra, 2011).
4. Chemical Properties and Applications
The rheological properties of solutions containing this compound have been studied, particularly in the context of sodium carboxymethylcellulose solutions. Such studies are important for the formulation of drug carriers and cosmetics where rheological properties are significant (Wagner, Różańska, Warmbier, Frankiewicz, & Różański, 2023).
5. Catalysis and Chemical Reactions
Research has also delved into the roles of this compound in catalytic processes and chemical reactions. For instance, studies on the hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide have explored the selectivity and efficiency of these reactions, which are crucial for industrial applications (Zhao, Ikushima, & Arai, 2003).
特性
IUPAC Name |
(2R)-butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348847 | |
| Record name | (R)-1,2-BUTANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40348-66-1 | |
| Record name | (2R)-1,2-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1,2-BUTANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,2-Butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)